molecular formula C13H18Cl2N2O2 B2638825 2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride CAS No. 1046757-41-8

2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride

Cat. No. B2638825
CAS RN: 1046757-41-8
M. Wt: 305.2
InChI Key: KMPSDBKFKOQTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride” is a chemical compound with the molecular formula C13H18Cl2N2O2 and a molecular weight of 305.2 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride” is 1S/C13H17ClN2O2.ClH/c14-9-13(17)15-12-3-1-11(2-4-12)10-16-5-7-18-8-6-16;/h1-4H,5-10H2,(H,15,17);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical form of “2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride” is a powder . It should be stored at room temperature .

Scientific Research Applications

Safety and Hazards

The safety information for “2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2.ClH/c14-9-13(17)15-12-3-1-11(2-4-12)10-16-5-7-18-8-6-16;/h1-4H,5-10H2,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPSDBKFKOQTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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